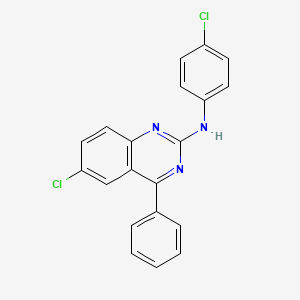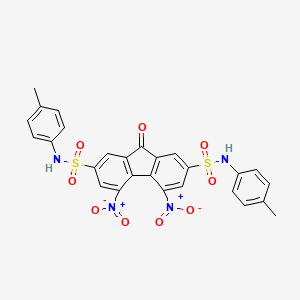![molecular formula C23H20N2O2S B11699526 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B11699526.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a synthetic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Involving reagents like Dess-Martin periodinane (DMP) for intramolecular cyclization.
Reduction: Using reducing agents to modify the benzothiazole ring.
Substitution: Commonly involving nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological activities depending on the substituents attached to the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry: Investigated for its anti-cancer and anti-inflammatory properties.
Material Science: Used as a fluorescent probe due to its strong fluorescence properties.
Environmental Science: Studied as a sensor for heavy metal ions, particularly mercury.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and various kinases that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide: Known for its anti-cancer and anti-inflammatory properties.
N’- (1,3-benzothiazol-2-yl)-arylamides: Exhibiting antibacterial activity.
5-Nitro-1,2-benzothiazol-3-amine: Used in various organic synthesis reactions.
Uniqueness
Properties
Molecular Formula |
C23H20N2O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-3-27-18-12-10-16(11-13-18)22(26)24-20-14-17(9-8-15(20)2)23-25-19-6-4-5-7-21(19)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
FCOWQFUEJNCNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699448.png)


![3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699465.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B11699468.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11699477.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate](/img/structure/B11699481.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)
![ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B11699492.png)

![3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699507.png)
![1-[(E)-{2-[4-(morpholin-4-yl)-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11699519.png)
![(5Z)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11699520.png)
![N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B11699527.png)
